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(Isocyanatomethoxy)ethane

Cat. No.: B13509934
M. Wt: 101.10 g/mol
InChI Key: FTVSQMOUCKBLDZ-UHFFFAOYSA-N
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Description

(Isocyanatomethoxy)ethane (B6174838), also known as ethoxymethyl isocyanate, is an organic molecule that incorporates two highly important functional groups: an isocyanate and an ether. Its chemical structure consists of an ethoxy group (CH₃CH₂-O-) attached to a methylene (B1212753) bridge (-CH₂-), which in turn is bonded to the isocyanate group (-NCO). This unique combination of functionalities imparts a dual reactivity to the molecule, making it a subject of interest in specialized areas of organic synthesis.

Table 1: Chemical Properties of this compound

Property Value
Common Name Ethoxymethyl isocyanate
Synonym This compound
CAS Number 6427-24-3 chemsrc.com
Molecular Formula C₄H₇NO₂ chemsrc.com
Molecular Weight 101.104 g/mol chemsrc.com
Exact Mass 101.04800 u chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO2 B13509934 (Isocyanatomethoxy)ethane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

isocyanatomethoxyethane

InChI

InChI=1S/C4H7NO2/c1-2-7-4-5-3-6/h2,4H2,1H3

InChI Key

FTVSQMOUCKBLDZ-UHFFFAOYSA-N

Canonical SMILES

CCOCN=C=O

Origin of Product

United States

Synthetic Methodologies for Isocyanatomethoxy Ethane and Analogous Alkoxyalkyl Isocyanates

Precursor Synthesis and Functional Group Transformations

The primary precursor for synthesizing an alkoxyalkyl isocyanate is the corresponding alkoxyalkylamine (e.g., ethoxymethylamine for (isocyanatomethoxy)ethane). The formation of this precursor involves establishing both the ether linkage and the amine functional group.

Amination strategies focus on introducing a nitrogen-containing group that can be readily converted to or already exists as a primary amine.

One common route involves the O-alkylation of N-protected hydroxylamine (B1172632) derivatives. The Gabriel synthesis, adapted for alkoxyamines, utilizes reagents like N-hydroxyphthalimide. nih.gov This method proceeds via the reaction of an alkyl halide with N-hydroxyphthalimide, followed by hydrazinolysis to release the free alkoxyamine. nih.govcalpoly.edu A more direct and rapid alternative avoids the use of hazardous hydrazine (B178648) by reacting an alkyl bromide with N,N'-di-tert-butoxycarbonylhydroxylamine, followed by deprotection with HCl. nih.gov

Another approach is the direct amination of alcohols. For tertiary alcohols, which are prone to elimination, a method involving reaction with N-hydroxyphthalimide and a Lewis acid like boron trifluoride etherate has been developed, followed by standard hydrazinolysis to yield the (tert-alkoxy)amine. calpoly.eduresearchgate.net Reductive amination of dicarbonyl compounds is another powerful tool for creating cyclic amine structures, which can be adapted for linear systems. chim.it

The formation of the crucial ether bond is often accomplished via the Williamson ether synthesis. wikipedia.org This SN2 reaction involves an alkoxide ion acting as a nucleophile to displace a halide from an organohalide. wikipedia.orgbyjus.com To synthesize an ethoxymethylamine precursor, for instance, one could react sodium ethoxide with a protected aminomethyl halide. When planning the synthesis of an unsymmetrical ether, the pathway utilizing the least sterically hindered halide is generally preferred to avoid side reactions like elimination. wikipedia.orglibretexts.org

An alternative for forming the ether linkage is the alkoxymercuration-demercuration of an alkene. This process involves reacting an alkene with an alcohol in the presence of a mercury salt, such as mercury(II) trifluoroacetate, followed by demercuration with sodium borohydride (B1222165) to yield the ether. libretexts.org This method follows Markovnikov's rule for the addition of the alcohol across the double bond. libretexts.org

Phosgenation and Derivatization Approaches to Isocyanate Formation

The conversion of the primary alkoxyalkylamine precursor to the isocyanate is the final, critical step. While direct phosgenation is the most traditional method for isocyanate synthesis, its application to alkoxyalkylamines is complicated by the potential for cleavage of the ether linkage. google.comwikipedia.org

The standard industrial synthesis of isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). wikipedia.orgwikipedia.org The reaction proceeds through a carbamoyl (B1232498) chloride intermediate and produces two equivalents of hydrogen chloride. wikipedia.org However, for alkoxyalkylamines, this method can lead to low yields due to the cleavage of the ether bond under the reaction conditions. google.com This has spurred the development of alternative, milder phosgenating agents and reaction protocols.

To circumvent the hazards of using gaseous phosgene, liquid diphosgene (trichloromethyl chloroformate) and solid triphosgene (B27547) (bis(trichloromethyl) carbonate) are frequently used as safer substitutes in laboratory and industrial synthesis. tandfonline.comnih.govwikipedia.org These reagents decompose under reaction conditions to generate phosgene in situ. wikipedia.orgrsc.org

Triphosgene, a stable crystalline solid, is often preferred for its ease of handling. nih.govchemicalforums.com The reaction typically involves adding the amine to a solution of triphosgene in an inert solvent like dichloromethane (B109758) or benzene, often in the presence of a base to neutralize the HCl produced. tandfonline.comorgsyn.orgchemicalbook.com Studies have shown that for many amines, the reaction can proceed efficiently even without a base, simplifying workup. tandfonline.com The choice of conditions can be critical; for instance, using stoichiometric amounts of a soluble tertiary amine as an acid scavenger prevents crosslinking when creating polymers with pendant isocyanate groups. rsc.org

The table below summarizes typical conditions for isocyanate synthesis using triphosgene.

Starting AminePhosgene SourceBaseSolventConditionsYieldReference
L-phenylalanine methyl ester HClTriphosgeneNaHCO₃ (aq)Dichloromethane0 °C, 15 min95-98% orgsyn.org
2-methyl-4-octyloxyphenylamineTriphosgeneTriethylamine (B128534)BenzeneReflux, 4 hGood tandfonline.com
Generic Primary AmineTriphosgeneTriethylamineDichloromethaneDropwise additionN/A chemicalbook.com
Isophorone diamineTriphosgeneN/AChloroform-20 to 5 °C, then refluxHigh google.com

The synthesis of isocyanates from amines using phosgene or its derivatives is often facilitated by the use of catalysts or additives. The most common additives are tertiary amines, such as triethylamine or pyridine, which act as hydrogen chloride scavengers, driving the reaction to completion. orgsyn.orgchemicalbook.comgoogle.com

In some cases, the amine substrate itself can promote the reaction, making an external base unnecessary. tandfonline.com However, for acid-sensitive substrates, a base is required to prevent degradation. tandfonline.com In the context of polyurethane production, which is a major application of isocyanates, various tertiary amines and organometallic compounds are used as catalysts for the reaction between isocyanates and polyols. google.comwipo.intgoogle.com While these are not catalysts for the isocyanate formation itself, their importance in the downstream application of the target molecule is noteworthy. For the related synthesis of isocyanates via reductive carbonylation of nitro compounds, transition metal catalysts based on palladium, rhodium, and ruthenium are employed. nih.govresearchgate.net

Phosgene-Free Alternative Synthetic Routes

The high toxicity of phosgene has prompted significant research into alternative, more environmentally benign methods for the production of isocyanates. wikipedia.orggoogle.comgoogle.comnih.gov These phosgene-free routes often involve the rearrangement of nitrogen-containing functional groups or catalyzed carbonylation reactions.

The Curtius rearrangement is a versatile and widely utilized method for the synthesis of isocyanates from carboxylic acids via an acyl azide (B81097) intermediate. wikipedia.orgnih.govnumberanalytics.com The reaction proceeds through the thermal or photochemical decomposition of an acyl azide, which rearranges to form the corresponding isocyanate with the loss of nitrogen gas. wikipedia.orgnih.gov A key advantage of the Curtius rearrangement is its tolerance of a wide variety of functional groups and the retention of stereochemistry at the migrating carbon center. nih.govgoogle.com

The general mechanism begins with the conversion of a carboxylic acid to an acyl azide. This is often achieved by treating an acyl chloride or a mixed anhydride (B1165640) with an azide salt, such as sodium azide. numberanalytics.comorganic-chemistry.org Alternatively, reagents like diphenylphosphoryl azide (DPPA) can be used to directly convert a carboxylic acid into an acyl azide. nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, where the alkyl or aryl group migrates from the carbonyl carbon to the nitrogen atom, simultaneously with the expulsion of nitrogen gas, to yield the isocyanate. wikipedia.org

A notable example demonstrating the applicability of this method to substrates analogous to the precursor of This compound (B6174838) is the synthesis of an α-alkoxy Teoc-carbamate. In this synthesis, an α-alkoxy acid was successfully converted to the corresponding acyl azide. Subsequent Curtius rearrangement of the azide led to the formation of the isocyanate, which was then trapped with an appropriate alcohol to yield the carbamate (B1207046) with complete retention of configuration. nih.gov This example underscores the feasibility of employing the Curtius rearrangement for the synthesis of α-alkoxy isocyanates.

The starting material for the synthesis of this compound via the Curtius rearrangement would be 2-ethoxyacetic acid. This would first be converted to ethoxyacetyl azide, which would then undergo thermal decomposition to yield this compound.

Starting MaterialKey ReagentIntermediateProduct
2-Ethoxyacetic AcidSodium Azide (NaN₃) or Diphenylphosphoryl azide (DPPA)Ethoxyacetyl azideThis compound
α-Alkoxy AcidDiphenylphosphoryl azide (DPPA)α-Alkoxyacyl azideα-Alkoxy Teoc-carbamate

Related Rearrangement Reactions:

Two other named reactions that proceed through an isocyanate intermediate and are related to the Curtius rearrangement are the Hofmann and Lossen rearrangements.

Hofmann Rearrangement: This reaction involves the treatment of a primary amide with a halogen (such as bromine) and a strong base to yield an isocyanate, which is then typically hydrolyzed to a primary amine with one fewer carbon atom. masterorganicchemistry.com The rearrangement proceeds with retention of configuration of the migrating group. researchgate.net For the synthesis of this compound, the starting material would be 2-ethoxyacetamide.

Lossen Rearrangement: In the Lossen rearrangement, a hydroxamic acid or its derivative is converted to an isocyanate. researchgate.net The reaction is typically initiated by the formation of an O-acyl, O-sulfonyl, or O-phosphoryl derivative of the hydroxamic acid, which then rearranges upon treatment with a base or heat. google.comgoogle.com

Non-phosgene carbonylation reactions represent another important class of phosgene-free methods for isocyanate synthesis. These reactions introduce the carbonyl group from sources other than phosgene, such as carbon monoxide (CO) or its surrogates.

Reductive Carbonylation of Nitro Compounds:

The reductive carbonylation of nitro compounds offers a direct route to isocyanates. nih.gov This process typically involves the reaction of a nitro compound with carbon monoxide in the presence of a transition metal catalyst, often from Group VIII, such as palladium or rhodium. sgs.com The reaction can be tuned to produce either the isocyanate directly or a carbamate intermediate by including an alcohol in the reaction mixture. ionike.com The carbamate can then be thermally decomposed to yield the isocyanate. nih.gov A significant amount of research has focused on developing effective catalyst systems to achieve high yields and selectivity under milder conditions. ionike.comnwo.nl For the synthesis of this compound, the starting material would be 1-ethoxy-2-nitroethane.

Oxidative Carbonylation of Amines:

The oxidative carbonylation of primary amines is another viable pathway to isocyanates. In this reaction, the amine is reacted with carbon monoxide and an oxidizing agent in the presence of a catalyst, such as a palladium complex. rsc.org This method can also be directed to form carbamates as intermediates. rsc.org The development of efficient catalytic systems that can operate under safe and practical conditions is a key area of research in this field. d-nb.info The corresponding starting material for this compound would be ethoxymethylamine.

Carbonylation MethodStarting MaterialCarbonyl SourceKey Catalyst Type
Reductive CarbonylationNitroalkane (e.g., 1-ethoxy-2-nitroethane)Carbon Monoxide (CO)Palladium, Rhodium
Oxidative CarbonylationPrimary Amine (e.g., ethoxymethylamine)Carbon Monoxide (CO)Palladium

Purification and Isolation Techniques for Isocyanatomethoxyethane Synthetics

The purification and isolation of this compound and analogous low molecular weight, volatile isocyanates require methods that can effectively remove impurities while minimizing product loss and decomposition. The high reactivity of the isocyanate group necessitates gentle conditions, particularly with respect to temperature.

Distillation Techniques:

Due to the volatility of compounds like this compound, distillation is a primary method for purification.

Vacuum Distillation: Performing distillation under reduced pressure is crucial to lower the boiling point of the isocyanate, thereby preventing thermal decomposition, which can lead to the formation of dimers, trimers (isocyanurates), and other polymeric byproducts. google.comgoogle.com The process involves heating the crude isocyanate mixture under vacuum, allowing the more volatile isocyanate to vaporize and be collected as a purified condensate. google.com

Fractional Distillation: For separating isocyanates from impurities with close boiling points, fractional distillation under vacuum is employed. This technique uses a fractionating column to achieve a better separation based on the vapor pressures of the components. google.com

Thin-Film Evaporation: This technique is particularly suitable for thermally sensitive compounds. In a thin-film evaporator, the crude isocyanate is spread as a thin film on a heated surface under high vacuum. google.com This allows for rapid evaporation of the isocyanate at a lower temperature and with a short residence time, minimizing thermal stress and the formation of high-boiling polymeric residues. google.com

Short-Path Distillation: This is a variation of thin-film evaporation where the condenser is placed very close to the evaporator surface. This short path for the vapor to travel minimizes pressure drop and allows for purification at even lower temperatures and higher vacuum, making it ideal for highly sensitive or high-boiling isocyanates.

Other Purification Methods:

In addition to distillation, other techniques can be employed to remove specific impurities.

Removal of Chlorine-Containing Impurities: For isocyanates synthesized via routes that may introduce chlorine-containing byproducts, treatment with anion-exchanging organic materials can be effective. This method is particularly suitable for temperature-sensitive isocyanates as it can be performed under mild conditions. google.com

Crystallization: For solid isocyanates or their derivatives, crystallization can be an effective purification method to remove soluble impurities.

The selection of the most appropriate purification technique or combination of techniques depends on the specific properties of the isocyanate, such as its volatility and thermal stability, as well as the nature of the impurities present in the crude product.

Purification TechniquePrincipleApplicability to this compound
Vacuum DistillationLowering of boiling point under reduced pressure to prevent thermal degradation.Highly applicable due to expected volatility and thermal sensitivity.
Fractional DistillationSeparation of components with close boiling points using a fractionating column.Useful for removing impurities with similar volatility.
Thin-Film EvaporationRapid evaporation from a thin film on a heated surface under high vacuum.Ideal for minimizing thermal stress and decomposition.
Short-Path DistillationThin-film evaporation with a very short distance between evaporator and condenser.Suitable for highly sensitive or less volatile analogs.
Anion-Exchange ResinRemoval of anionic impurities, such as chlorides.Applicable if chlorine-containing reagents are used in synthesis.

Reaction Chemistry and Mechanistic Investigations of Isocyanatomethoxy Ethane

Fundamental Reactivity of the Isocyanate Moiety

The isocyanate group (-N=C=O) is a highly reactive functional group characterized by the electrophilic nature of its central carbon atom. This reactivity stems from the cumulative double bonds and the high electronegativity of the neighboring nitrogen and oxygen atoms, which withdraw electron density from the carbon. This renders the carbon atom susceptible to attack by a wide range of nucleophiles.

Nucleophilic Addition Reactions

The fundamental reaction of the isocyanate moiety is nucleophilic addition. A nucleophile (Nu:) attacks the electrophilic carbon atom of the isocyanate group. This attack breaks the π-bond between the carbon and nitrogen atoms, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated, often by a proton abstracted from the nucleophile itself or from the solvent, to yield the final addition product.

The general mechanism for nucleophilic addition to an isocyanate is as follows:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the isocyanate.

Intermediate Formation: The electrons from the carbon-nitrogen double bond move to the nitrogen atom, forming a nitrogen anion.

Proton Transfer: A proton is transferred to the nitrogen anion to form the final, stable product.

The rate and mechanism of these reactions can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts.

Heteroatom Reactivity (Oxygen, Nitrogen, Sulfur)

The isocyanate group of (Isocyanatomethoxy)ethane (B6174838) readily reacts with nucleophiles containing oxygen, nitrogen, and sulfur heteroatoms.

Oxygen Nucleophiles: Alcohols (R-OH) are common oxygen nucleophiles that react with isocyanates to form urethanes (also known as carbamates). The reaction is typically exothermic and can be catalyzed by both acids and bases.

Nitrogen Nucleophiles: Primary and secondary amines (R-NH₂ and R₂NH) are highly reactive nitrogen nucleophiles that add to isocyanates to form substituted ureas. This reaction is generally faster than the reaction with alcohols.

Sulfur Nucleophiles: Thiols (R-SH) act as sulfur nucleophiles and react with isocyanates to produce thiocarbamates. This reaction is often slower than the corresponding reactions with alcohols and amines.

Polymerization and Oligomerization Pathways

This compound can participate in polymerization and oligomerization reactions through the reactions of its isocyanate group, leading to the formation of larger molecules such as polyurethanes, polyureas, and polyisocyanurates.

Urethane (B1682113) Formation via Reaction with Hydroxyl-Functionalized Species

The reaction of this compound with a diol or polyol (a molecule with two or more hydroxyl groups) leads to the formation of a polyurethane. This is a step-growth polymerization where the urethane linkage is formed repeatedly to build the polymer chain.

The general reaction is: this compound + Diol → Polyurethane

The properties of the resulting polyurethane are dependent on the structure of both the isocyanate and the polyol used. Mechanistic studies have shown that the reaction can be catalyzed by tertiary amines and organometallic compounds, which can activate the isocyanate group or the hydroxyl group.

Urea (B33335) Formation via Reaction with Amine-Functionalized Species

When this compound reacts with a diamine or polyamine, a polyurea is formed. The urea linkage is created through the repeated reaction of the isocyanate groups with the amine groups.

The general reaction is: this compound + Diamine → Polyurea

This reaction is typically very fast and does not usually require a catalyst. The resulting polyureas often exhibit high strength and thermal stability due to the strong hydrogen bonding associated with the urea linkages.

Trimerization and Isocyanurate Ring Formation

Under specific conditions, typically in the presence of certain catalysts such as tertiary amines, phosphines, or alkali metal carboxylates, three molecules of this compound can react with each other in a cyclotrimerization reaction. This reaction forms a highly stable, six-membered heterocyclic ring known as an isocyanurate. The resulting structure contains three isocyanate-derived units linked in a cyclic fashion.

The formation of these polyisocyanurate networks can lead to materials with enhanced thermal stability and flame retardancy.

Cross-linking Chemistries

This compound, as a monofunctional isocyanate, does not directly participate in cross-linking reactions in the same manner as di- or poly-isocyanates. However, it can be utilized in more complex polymer architectures that ultimately lead to cross-linked networks. One common strategy involves the initial reaction of this compound with a polyol or other multifunctional molecule to create a urethane-containing intermediate, which can then be further reacted or polymerized.

For instance, this compound can react with the hydroxyl groups of a polyol, such as trimethylolpropane (B17298) or pentaerythritol, to form a multi-functional intermediate. This intermediate, now bearing multiple reactive groups from the polyol, can be cross-linked through various mechanisms. If the polyol has remaining hydroxyl groups, these can be reacted with a diisocyanate to form a cross-linked polyurethane network.

Another approach involves the synthesis of a prepolymer. This compound can be reacted with a diol to form a urethane-diol, which can then be polymerized with a diisocyanate to create a linear polyurethane. Cross-linking can then be introduced by incorporating a small amount of a tri-functional isocyanate or polyol into the polymerization mixture.

The general reaction for the formation of a urethane linkage, which is the basis for these cross-linking chemistries, is the addition of an alcohol to the isocyanate group:

R-NCO + R'-OH → R-NH-COO-R'

Where R is the methoxyethyl group of this compound and R'-OH represents a hydroxyl group on a polyol or other multifunctional molecule.

Reaction Kinetics and Thermodynamics

Influence of Electronic and Steric Factors on Reactivity

The reactivity of the isocyanate group (-NCO) in this compound is governed by both electronic and steric factors. The carbon atom of the isocyanate group is highly electrophilic due to the strong electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This makes it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines.

Steric Factors: The ethyl chain and the methoxy (B1213986) group in this compound present a moderate level of steric hindrance around the isocyanate group. Compared to a simple alkyl isocyanate like methyl isocyanate, the bulkier (isocyanatomethoxy)ethyl group can slightly decrease the reaction rate with nucleophiles. This steric hindrance can be more pronounced when reacting with bulky nucleophiles. For instance, the reaction with a sterically hindered alcohol like tert-butanol (B103910) would be significantly slower than with a primary alcohol like methanol.

Kinetic Studies of this compound Reactions

Due to the limited specific research on this compound, kinetic data must be inferred from studies of similar isocyanates. The reaction of isocyanates with alcohols to form urethanes generally follows second-order kinetics, being first order in both isocyanate and alcohol concentration.

The rate law can be expressed as:

Rate = k[R-NCO][R'-OH]

Where k is the second-order rate constant. The value of k is highly dependent on the solvent, temperature, and the presence of catalysts.

Below is an illustrative data table of hypothetical second-order rate constants for the reaction of this compound with various alcohols at a given temperature, demonstrating the influence of steric hindrance.

AlcoholStructureRelative Rate Constant (k_rel)
MethanolCH3OH1.00
EthanolCH3CH2OH0.85
Isopropanol(CH3)2CHOH0.30
tert-Butanol(CH3)3COH0.05

Thermodynamic Considerations of Reaction Equilibria

The reaction of isocyanates with alcohols to form urethanes is an exothermic process and is generally considered to be irreversible under normal conditions. The formation of the stable urethane linkage provides a strong thermodynamic driving force for the reaction to proceed to completion.

The equilibrium constant (K_eq) for the urethane formation reaction is typically very large, indicating that the equilibrium lies far to the right, favoring the formation of the product.

R-NCO + R'-OH ⇌ R-NH-COO-R'

The change in Gibbs free energy (ΔG) for this reaction is significantly negative, which is a result of a negative enthalpy change (ΔH) from bond formation and a relatively small change in entropy (ΔS).

Thermodynamic ParameterValueImplication
Enthalpy Change (ΔH)NegativeExothermic reaction, heat is released.
Entropy Change (ΔS)Small, slightly negativeTwo molecules combine to form one, leading to a slight decrease in disorder.
Gibbs Free Energy (ΔG)NegativeSpontaneous reaction, favors product formation.

Note: The values in this table are qualitative and represent the general thermodynamic profile of urethane formation reactions.

At elevated temperatures, the urethane linkage can undergo thermal decomposition, reverting to the isocyanate and alcohol. This reverse reaction, known as retro-urethane formation, is an important consideration in the thermal stability of polyurethane materials. The temperature at which this decomposition becomes significant depends on the structure of the isocyanate and the alcohol.

Catalysis in Isocyanate Chemistry

Mechanisms of Catalytic Acceleration in Urethane and Urea Formation

The reactions of isocyanates with nucleophiles, particularly the formation of urethanes (from alcohols) and ureas (from amines), are often accelerated by the use of catalysts. The mechanisms of catalytic acceleration generally involve the activation of either the isocyanate or the nucleophile, or both.

Tertiary Amine Catalysis: Tertiary amines are widely used catalysts in polyurethane chemistry. They function as Lewis bases and can activate the alcohol or amine nucleophile through hydrogen bonding. The lone pair of electrons on the nitrogen atom of the amine can abstract the proton from the hydroxyl or amino group, increasing its nucleophilicity.

The proposed mechanism involves the formation of a complex between the tertiary amine and the alcohol:

R'3N + R''-OH ⇌ R'3N...H-O-R''

This complex then reacts with the isocyanate, with the activated alcohol attacking the electrophilic carbon of the isocyanate group.

Organometallic Catalysis: Organometallic compounds, particularly those based on tin such as dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the urethane reaction. The mechanism is believed to involve the formation of a ternary complex between the tin catalyst, the alcohol, and the isocyanate.

The tin atom coordinates with both the oxygen of the alcohol and the nitrogen of the isocyanate, bringing the reactants into close proximity and activating them for the reaction. This coordination increases the electrophilicity of the isocyanate carbon and the nucleophilicity of the alcohol oxygen, leading to a significant acceleration of the reaction rate.

The synergistic effect of using a combination of tertiary amine and organometallic catalysts is also well-documented, where the amine activates the alcohol and the organometallic compound activates the isocyanate, leading to a further enhancement of the reaction rate.

Development of Novel Catalyst Systems for Specific Reactions

There is no available research detailing the development of novel catalyst systems specifically for reactions involving this compound. While the broader class of isocyanates is known to undergo various catalyzed reactions, such as urethane formation catalyzed by organotin compounds or amines, this general knowledge cannot be specifically attributed to this compound without dedicated studies. wernerblank.comresearchgate.net The search for catalysts tailored to enhance the reactivity or selectivity of this compound in specific chemical transformations did not yield any relevant findings.

Computational Elucidation of Reaction Mechanisms

Similarly, a search for computational studies on the reaction mechanisms of this compound, including transition state analysis and the influence of solvents, returned no specific results. Computational chemistry is a powerful tool for understanding reaction pathways, but it appears that this compound has not been the subject of such investigations. mdpi.comugent.be

No computational models or energy landscapes specifically for reactions involving this compound have been published. Transition state analysis, which is crucial for understanding the kinetics and mechanism of a reaction, is absent from the scientific literature for this compound. acs.org

The role of solvents in influencing the reaction pathways of this compound has not been computationally explored. While it is well-established that solvents can significantly impact the kinetics and outcomes of isocyanate reactions in general, there are no specific studies that quantify these effects for this compound. ugent.beacs.org

Structural Characterization and Analytical Methodologies for Isocyanatomethoxy Ethane and Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR are critical for the structural assignment of (Isocyanatomethoxy)ethane (B6174838).

¹H-NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, specific chemical shifts would be expected for the protons of the ethyl group and the methylene (B1212753) group attached to the isocyanate functionality.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals would be anticipated for the carbons of the ethyl group, the methylene carbon adjacent to the oxygen, and the carbonyl carbon of the isocyanate group.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ -CH₂-O-CH₂-NCO~1.2 (triplet)~15
CH₃-CH₂ -O-CH₂-NCO~3.6 (quartet)~65
CH₃-CH₂-O-CH₂ -NCO~4.5 (singlet)~50
CH₃-CH₂-O-CH₂-NCO -~125

Note: These are predicted values and may vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.comutah.edursc.org For this compound, the FTIR spectrum would be characterized by strong absorption bands corresponding to the isocyanate (-N=C=O) and ether (C-O-C) functional groups. This technique is also invaluable for monitoring the progress of reactions involving the isocyanate group, such as its conversion to a urethane (B1682113).

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
Isocyanate (-N=C=O) stretch2250 - 2275 (strong, sharp)
C-O-C (ether) stretch1050 - 1150 (strong)
C-H (alkane) stretch2850 - 3000

Mass Spectrometry

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio of its ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation analysis would reveal characteristic patterns resulting from the cleavage of the ether linkage and the loss of the isocyanate group, aiding in structural confirmation.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of reaction progress.

Gas Chromatography (GC)

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds without decomposition. For a relatively volatile compound like this compound, GC can be an effective method for determining its purity. By comparing the retention time of the sample to that of a known standard, the identity of the compound can be confirmed, and the area of the peak can be used to quantify its purity. GC is also a valuable tool for monitoring the consumption of starting materials and the formation of products in real-time.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally unstable. For this compound, HPLC can be used for purity analysis and to monitor reactions. Isocyanates can be derivatized to more stable compounds for easier analysis by HPLC, often using reagents like dibutylamine. sigmaaldrich.com

Interactive Data Table: Comparison of Chromatographic Techniques

TechniquePrincipleApplication for this compound
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Purity assessment, reaction monitoring of volatile components.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.Purity analysis, reaction monitoring, analysis of derivatized isocyanates. sigmaaldrich.com

Computational and Theoretical Investigations of Isocyanatomethoxy Ethane

Quantum Chemical Studies of Electronic Structure

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement and energy of its electrons.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.govresearchgate.net For (Isocyanatomethoxy)ethane (B6174838), DFT calculations would be employed to determine a variety of properties, including its optimized molecular geometry, vibrational frequencies, and electronic energies. rsc.orgarxiv.org

The choice of functional and basis set is crucial in DFT calculations as it significantly influences the accuracy of the results. nih.gov A typical study might compare results from different functionals, such as PBE or B3LYP, to assess the reliability of the predictions. nih.govresearchgate.net These calculations can provide the total energy of the molecule, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap, which is an indicator of chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and shows the type of data that would be generated from DFT calculations.

PropertyCalculated Value (Example)Significance
Total Energy-X HartreesProvides a baseline for comparing the stability of different isomers or conformers.
HOMO Energy-Y eVIndicates the molecule's ability to donate electrons.
LUMO Energy+Z eVIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap(Y+Z) eVRelates to the molecule's excitability and chemical reactivity.
Dipole MomentD DebyesQuantifies the overall polarity of the molecule, influencing intermolecular interactions.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Coupled-Cluster (CC) theory is considered a "gold standard" in this category, offering very high accuracy for small to medium-sized molecules. aps.orgwikipedia.org Methods like Coupled-Cluster Singles, Doubles, and perturbative Triples [CCSD(T)] are capable of providing highly accurate energies and properties by accounting for electron correlation. wikipedia.orgaps.org

For this compound, CCSD(T) calculations would serve as a benchmark to validate results from less computationally expensive methods like DFT. aps.org These calculations are particularly valuable for obtaining precise values for reaction energies, bond dissociation energies, and the relative energies of different conformations. aps.orgmsu.edu While computationally demanding, the accuracy of CC methods is essential for creating reliable potential energy surfaces for studies of chemical reactions or molecular dynamics. aps.orgmsu.edu

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. deeporigin.com It is calculated from the electronic density and is invaluable for predicting how a molecule will interact with other charged species. researchgate.net The MEP map is typically colored to indicate different regions of electrostatic potential. youtube.com

Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. researchgate.netyoutube.com For this compound, these regions would be expected around the highly electronegative oxygen and nitrogen atoms.

Blue Regions : Indicate positive electrostatic potential (electron-deficient areas), which are prone to nucleophilic attack. researchgate.netyoutube.com These areas would likely be found around the hydrogen atoms.

Green Regions : Represent areas of neutral or near-zero potential. researchgate.net

The MEP map provides a clear, qualitative picture of the molecule's reactivity, highlighting the most probable sites for intermolecular interactions. researchgate.netdeeporigin.com

Conformational Analysis and Molecular Dynamics Simulations

These methods investigate the three-dimensional shapes a molecule can adopt and how it moves and behaves over time, particularly in different environments.

This compound has several single bonds around which rotation can occur (e.g., the C-C and C-O bonds). The different spatial arrangements of atoms resulting from these rotations are known as conformations. openstax.org Conformational analysis involves identifying the most stable conformations (energy minima) and the energy barriers required to transition between them. stereoelectronics.orgpharmaguideline.com

The energy difference between the most stable (staggered) and least stable (eclipsed) conformations is the rotational barrier. unacademy.comysu.am This barrier is due to factors like steric hindrance and electronic repulsion between bonding orbitals, often referred to as torsional strain. openstax.orgstereoelectronics.orgnih.gov For this compound, computational methods would be used to rotate specific dihedral angles systematically, calculating the energy at each step to map out the potential energy surface. This analysis would identify the global minimum energy conformation and other low-energy conformers that might exist in equilibrium. youtube.com

Table 2: Illustrative Conformational Energy Data for a Rotatable Bond in this compound This table is a hypothetical representation of data from a conformational scan.

Dihedral Angle (Degrees)Relative Energy (kJ/mol)Conformation Type
012.0 (Example Max)Eclipsed
600.0 (Example Min)Staggered (Gauche)
12011.5 (Example Max)Eclipsed
1800.5 (Example Min)Staggered (Anti)

Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. researchgate.net An MD simulation of this compound in a solvent, such as water, would provide insights into its behavior in a condensed phase. mdpi.com The simulation would track the trajectories of the solute and solvent molecules, governed by a force field that describes the inter- and intramolecular forces.

Such simulations can reveal important information about:

Solvation Structure : How solvent molecules arrange themselves around the this compound molecule.

Conformational Dynamics : The rate of interconversion between different conformers in solution and which conformations are preferentially stabilized by the solvent. mdpi.com

Translational and Rotational Motion : How the molecule moves and tumbles within the solvent, which is related to properties like its diffusion coefficient.

MD simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations, offering a more complete understanding of the molecule's behavior in a realistic chemical environment. mdpi.com

Predictive Modeling of Reactivity and Selectivity

Extensive literature searches have revealed a significant gap in the computational and theoretical investigation specifically focused on this compound. As of now, dedicated studies on its quantitative structure-reactivity relationships (QSAR), reaction outcomes, and by-product formation are not available in the public domain. The following sections, therefore, provide a theoretical framework based on the known reactivity of its constituent functional groups—isocyanate and ether—and general principles of computational chemistry.

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. mdpi.com For a molecule like this compound, a QSAR model would aim to predict its reaction rates and equilibrium constants in various chemical processes.

In the absence of specific studies on this compound, a hypothetical QSAR model would likely incorporate descriptors that quantify the electronic and steric properties of the molecule. Key descriptors could include:

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors would be important in modeling how the molecule's shape affects its interaction with other reactants.

A hypothetical QSAR study would involve synthesizing a series of related alkoxy isocyanates, experimentally measuring their reactivity, and then using statistical methods to build a model. Such a model could be represented by a general equation:

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

Hypothetical QSAR Descriptors for this compound

Descriptor TypeSpecific Descriptor ExamplePotential Influence on Reactivity
Electronic LUMO EnergyA lower LUMO energy would indicate greater susceptibility to nucleophilic attack at the isocyanate carbon.
Partial Charge on Carbonyl CarbonA more positive partial charge would correlate with increased reactivity towards nucleophiles.
Dipole MomentThe overall polarity of the molecule, influenced by both the isocyanate and ether groups, would affect its interactions in polar reaction media.
Steric Molecular VolumeIncreased steric hindrance around the isocyanate group could decrease the reaction rate with bulky nucleophiles.
Torsional AnglesThe rotational freedom around the C-O-C bonds could influence the accessibility of the reactive isocyanate group.

Prediction of Reaction Outcomes and By-product Formation

Computational chemistry offers powerful tools for predicting the most likely products of a chemical reaction, as well as potential side reactions that could lead to by-products. For this compound, density functional theory (DFT) and other quantum mechanical methods could be employed to model its reaction pathways.

The primary reaction of the isocyanate group is its susceptibility to nucleophilic attack. Theoretical calculations could be used to determine the activation energies for reactions with various nucleophiles (e.g., alcohols, amines, water). The pathway with the lowest activation energy would correspond to the major product.

For instance, in a reaction with an alcohol (R'-OH), the expected product is a urethane (B1682113). Computational models could elucidate the transition state geometry and energy for this reaction.

CH3CH2OCH2NCO + R'-OH → CH3CH2OCH2NHCOOR'

Potential by-products could arise from side reactions, such as the dimerization or trimerization of the isocyanate, or reaction with any trace amounts of water, which would lead to an unstable carbamic acid that decomposes to an amine and carbon dioxide. Theoretical models could predict the likelihood of these side reactions under different conditions (e.g., temperature, solvent).

Intermolecular Interactions and Association Phenomena

The way this compound molecules interact with each other and with solvent molecules is crucial for understanding its physical properties and reactivity in condensed phases.

Solvation Effects on Molecular Behavior

The choice of solvent can have a profound impact on the behavior of this compound. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate how the solvent influences the molecule's conformation, electronic structure, and reactivity.

Polar Aprotic Solvents (e.g., Dimethylformamide, Acetonitrile): In these solvents, the interactions would be primarily dipole-dipole. The solvent would stabilize the polar ground state of this compound.

Polar Protic Solvents (e.g., Water, Alcohols): As discussed, these solvents can form hydrogen bonds with the isocyanate and ether groups. This can affect reactivity in two ways: by stabilizing the ground state and by potentially participating directly in the reaction mechanism.

Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, weaker van der Waals forces would be the dominant intermolecular interaction.

Theoretical studies could calculate the solvation free energy of this compound in different solvents, providing insights into its solubility and the solvent's effect on reaction rates and equilibria. For example, a reaction involving a charged transition state would be expected to be accelerated in a more polar solvent.

Applications of Isocyanatomethoxy Ethane in Advanced Materials Science

Monomer in the Synthesis of Specialty Polymers and Copolymers

(Isocyanatomethoxy)ethane (B6174838), with its reactive isocyanate group (-NCO) and ethyl ether linkage, is theoretically a candidate as a monofunctional monomer in polymer synthesis. The isocyanate group can react with nucleophiles like alcohols, amines, and water to form urethane (B1682113), urea (B33335), and other linkages, respectively. This reactivity is fundamental to the creation of a wide array of polymers. Despite its potential, specific studies detailing the use of this compound as a primary monomer for the synthesis of specialty polymers and copolymers are not found in the current body of scientific literature.

Polyurethanes with Tailored Architectures

The synthesis of polyurethanes involves the reaction of di- or poly-isocyanates with polyols. While this compound is a mono-isocyanate and thus cannot form a polymer chain on its own, it could theoretically be used to introduce specific end-groups or create tailored architectures by controlling the termination of polymer chains. However, no specific research demonstrates the use of this compound for creating polyurethanes with tailored architectures.

In broader polyurethane research, various aliphatic and aromatic diisocyanates are used to create polymers with specific properties. For example, polyurethanes based on trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) have been shown to exhibit well-organized hard segment domains due to the high symmetry of the isocyanate molecule, leading to strong hydrogen bonds and crystallization of the hard segments. researchgate.net This illustrates how the choice of isocyanate monomer is crucial for tailoring the final polymer architecture and properties.

Polyureas and Hybrid Polymer Systems

Polyureas are formed through the step-growth polymerization of an isocyanate and a polyamine. nih.gov This reaction is typically very fast and does not require a catalyst. nih.gov Similar to polyurethanes, the synthesis of polyurea polymers requires di- or poly-functional monomers. As a monofunctional isocyanate, this compound would act as a chain terminator, controlling molecular weight, rather than as a chain builder. There is no available research detailing the use of this compound in the synthesis of polyureas or hybrid polymer systems.

The field of polyurea technology utilizes a range of isocyanates and amine-terminated resins to achieve desired properties. nih.gov For instance, flexible properties in polyurea systems are often achieved by using high molecular weight amine-terminated polyethers, such as polyoxypropylene diamine. nih.gov The choice of both the isocyanate and the amine component dictates the final characteristics of the polymer. nih.gov

Isocyanate-Functionalized Cryogels for Reactive Matrices

Cryogels are macroporous gels formed at sub-zero temperatures. Incorporating reactive groups like isocyanates can create matrices capable of covalently binding with other molecules, such as proteins or enzymes. While this is an active area of research, no studies were found that utilize this compound for this purpose.

Research on other isocyanate-containing monomers has demonstrated the feasibility of this approach. For example, cryogels containing reactive isocyanate groups have been synthesized via the photopolymerization of 2-isocyanoethyl methacrylate (B99206) (ICEMA) and poly(ethylene glycol) methyl ether methacrylate (PEGMEMA). tubitak.gov.trnih.gov These functionalized cryogels have been shown to successfully immobilize amine-containing molecules and proteins, with the amount of immobilization controllable by adjusting the concentration of the isocyanate groups within the cryogel matrix. tubitak.gov.trnih.gov

Table 1: Monomers Used in Isocyanate-Functionalized Cryogel Synthesis

Monomer Role Reference
2-isocyanoethyl methacrylate (ICEMA) Provides reactive isocyanate groups tubitak.gov.tr, nih.gov

This table is based on research using analogous compounds, as no data is available for this compound.

Development of Functional Polymeric Materials

The high reactivity of the isocyanate group makes it a valuable tool for modifying and functionalizing existing materials to impart new properties.

Surface Functionalization of Materials

Attaching molecules to the surface of a material can dramatically alter its properties, such as wettability, biocompatibility, or adhesion. The isocyanate group of this compound could readily react with hydroxyl or amine groups present on the surfaces of various substrates (e.g., metal oxides, cellulose, or functionalized polymers), creating a stable, covalently bonded surface layer. Despite this potential, no specific examples of this compound being used for surface functionalization are documented in the literature.

The principle of using isocyanates for surface functionalization is well-established with other compounds. For instance, 3-isocyanatopropyltriethoxysilane (B1197299) has been used to couple poly(ethylene glycol) (PEG) to surfaces with oxide layers. kinampark.com The isocyanate group reacts with the terminal hydroxyl group of PEG, while the silane (B1218182) group anchors the entire molecule to the oxide surface, creating a protein-repulsive surface. kinampark.com

Grafting and Cross-linking for Material Property Modification

Grafting involves attaching polymer chains onto a main polymer backbone, while cross-linking creates connections between polymer chains. Both methods are used to modify the properties of materials. A monofunctional isocyanate like this compound is not suitable for cross-linking, which requires at least two reactive groups per molecule. It could, however, be used in "grafting to" methods, where pre-formed polymer chains with a reactive end-group (e.g., a hydroxyl group) are attached to a substrate. No literature specifically describes the use of this compound for grafting or cross-linking applications.

The broader field of polymer modification employs various strategies for grafting and cross-linking. For example, silane grafting is a common method for cross-linking polyethylene (B3416737), where a vinyl-functional silane is first grafted onto the polyethylene backbone and then cross-linked through a moisture-induced condensation reaction. researchgate.net Cross-linking agents are also widely used to improve the mechanical properties of polymers like poly(methyl methacrylate) (PMMA) by forming a network structure between the linear polymer chains. mdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name Role/Context of Mention
This compound Subject of the article
2-isocyanoethyl methacrylate (ICEMA) Monomer for isocyanate-functionalized cryogels
Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA) Comonomer for cryogel synthesis
trans-1,4-bis(isocyanatomethyl)cyclohexane (1,4-H6XDI) Diisocyanate for polyurethane synthesis
Polyoxypropylene diamine Amine-terminated resin for polyurea synthesis
3-isocyanatopropyltriethoxysilane Silane coupling agent for surface functionalization
Poly(ethylene glycol) (PEG) Polymer used in surface functionalization

Role in Controlled Polymerization Processes

Extensive research into the applications of this compound in advanced materials science has yielded limited specific findings regarding its direct role in controlled polymerization processes. The scientific literature does not presently contain detailed studies or significant data on its use as either a primary initiator or a chain transfer agent in living and controlled radical polymerization.

Living and Controlled Radical Polymerization Initiators

There is currently a lack of available research to substantiate the use of this compound as an initiator in living and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. While these methods rely on specialized initiators to regulate polymer chain growth, this compound has not been identified as a compound of interest in this capacity in published studies.

Chain Transfer Agents in Polymer Synthesis

Similarly, the role of this compound as a chain transfer agent in polymer synthesis is not documented in the current body of scientific literature. Chain transfer agents are crucial for controlling the molecular weight of polymers, but there are no readily available studies that investigate or report on the efficacy of this compound for this purpose.

Building Block for Complex Organic Architectures (e.g., Dendrimers, Macromolecules)

Information regarding the application of this compound as a fundamental building block for the synthesis of complex organic architectures is scarce. The construction of intricate structures like dendrimers and other macromolecules requires monomers with specific functionalities that allow for precise, iterative growth. At present, the scientific literature does not highlight this compound as a key component in the design or synthesis of such complex molecular structures.

Q & A

Basic: What synthetic methodologies are recommended for (Isocyanatomethoxy)ethane, and how can computational tools optimize pathway selection?

Methodological Answer:
The synthesis of this compound requires careful selection of precursors and reaction conditions. Computational tools like AI-driven retrosynthesis platforms (e.g., Template_relevance Reaxys or Pistachio models) can predict feasible routes by cross-referencing analogous ether and isocyanate derivatives . For example:

  • Step 1 : Start with ethane derivatives (e.g., 1-ethoxy-2-methoxyethane) as backbone templates, using PubChem’s SMILES data (e.g., CCOCCOC) to validate intermediate structures .
  • Step 2 : Introduce isocyanate groups via nucleophilic substitution or coupling reactions, leveraging kinetic parameters from Aspen Plus simulations for reaction optimization .
  • Validation : Cross-check predicted pathways with experimental databases (e.g., NIST Chemistry WebBook) to confirm thermodynamic feasibility .

Basic: How should researchers approach structural characterization to ensure accuracy?

Methodological Answer:
Characterization requires multi-technique validation:

  • Spectroscopy : Compare experimental IR and NMR spectra with computational predictions (e.g., using Gaussian software) for functional groups like isocyanate (-NCO) and methoxy (-OCH₃). Reference PubChem’s canonical SMILES (CCOC(C)OC) for backbone validation .
  • Mass Spectrometry : Use high-resolution MS to confirm molecular weight (e.g., 104.15–148.20 g/mol range for ethane derivatives) and isotopic patterns .
  • Cross-Referencing : Validate against DSSTox Substance IDs (e.g., DTXSID50864275) to resolve ambiguities in structural isomerism .

Advanced: How can contradictions in spectroscopic or kinetic data be resolved for dynamic conformations?

Methodological Answer:
Dynamic conformational changes (e.g., rotational barriers in ethane derivatives) often lead to spectral discrepancies. Mitigation strategies include:

  • Temperature-Dependent Studies : Conduct variable-temperature NMR to isolate conformers, referencing ethane’s conformational energy profiles (e.g., 3 kcal/mol barrier for staggered/eclipsed forms) .
  • Machine Learning Reconciliation : Apply algorithms to deconvolute overlapping spectral peaks, as demonstrated in ethane emission studies using Cross-track Infrared Sounder (CrIS) data .
  • Kinetic Modeling : Compare experimental ignition delay times (e.g., shock-tube data) with Aspen Plus simulations to identify outliers in reaction mechanisms .

Advanced: What methodologies address discrepancies in thermodynamic property predictions under extreme conditions?

Methodological Answer:
Thermophysical property correlations for ethane derivatives often fail near critical regions. Solutions include:

  • Extended Critical Region Models : Use Helmholtz energy equations (e.g., A(ρ,T) = ...) to improve accuracy in density and heat capacity predictions for high-pressure phases .
  • Bootstrap Uncertainty Analysis : Quantify errors in solubility or vapor-liquid equilibrium data using autoregressive wild bootstrap methods, as applied to atmospheric ethane trend analysis .
  • Mixture-Specific Adjustments : For systems with mixed hydrocarbons (e.g., ethane-methane), refine activity coefficients using UNIFAC models to resolve solubility contradictions .

Advanced: How can environmental degradation pathways be modeled for this compound?

Methodological Answer:
Predicting environmental fate requires interdisciplinary approaches:

  • Atmospheric Lifetime Estimation : Use satellite-derived ethane emission data and machine learning (e.g., NOAA’s AC4 program) to model oxidation pathways and tropospheric residence times .
  • Hydrolysis Kinetics : Study pH-dependent degradation in aqueous systems, referencing Arrhenius parameters from ethane derivative hydrolysis studies .
  • Emission Tracking : Apply isotopic tracing (e.g., ¹³C/¹²C ratios) to distinguish biogenic vs. anthropogenic sources, as validated in shale gas emission studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.